(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
Overview
Description
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: is an organic compound with the molecular formula C10H16BN3O2. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 4-methylpiperazin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin reaction.
Introduction of the Piperazine Group: The 4-methylpiperazin-1-yl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperazine derivative.
Boronic Acid Formation: The boronic acid group is introduced through the reaction of the pyridine derivative with a boron-containing reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The piperazine group can undergo oxidation to form N-oxides or reduction to form secondary amines.
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Cross-Coupling Products: Formation of biaryl or vinyl-aryl compounds.
Oxidation Products: Formation of N-oxides.
Reduction Products: Formation of secondary amines.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Discovery: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Agriculture: Employed in the development of agrochemicals.
Mechanism of Action
The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and receptor modulators. The piperazine group enhances the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry.
Comparison with Similar Compounds
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride salt: An intermediate used in similar applications.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: A protected form used in organic synthesis.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: A structurally related compound with different functional groups.
Uniqueness:
Versatility in Reactions: The presence of both boronic acid and piperazine groups allows for diverse chemical transformations.
Stability: The compound exhibits good stability under various reaction conditions, making it suitable for industrial applications.
Bioavailability: The piperazine group enhances the compound’s solubility and bioavailability, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
[6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8,15-16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZOCDXCJWHNQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694403 | |
Record name | [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936353-84-3 | |
Record name | [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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